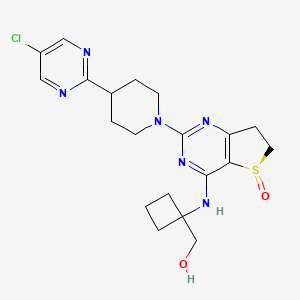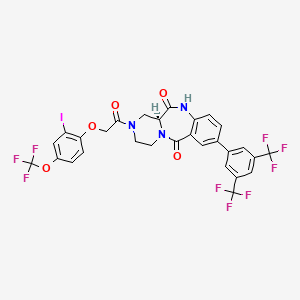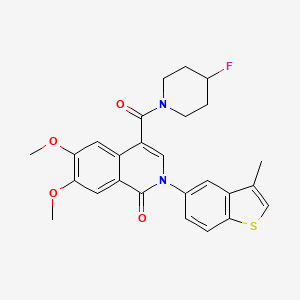![molecular formula C17H35N4O2+ B10856300 2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium](/img/structure/B10856300.png)
2-[2-(1-decyl-1H-1,2,3-triazol-4-yl)ethyl]-1,3-dihydroxypropan-2-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
SLB736 is a synthetic organic compound known for its role as a selective agonist for sphingosine 1-phosphate receptor 4. This receptor is part of a family of G-protein-coupled receptors that play significant roles in various biological processes, including immune response and inflammation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of SLB736 involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:
Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of SLB736.
Functional group modifications: Various functional groups are introduced or modified to achieve the desired chemical properties. This may involve reactions such as alkylation, acylation, and reduction.
Industrial Production Methods
Industrial production of SLB736 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch processing: Large quantities of starting materials are reacted in batch reactors.
Purification: The crude product is purified using techniques such as crystallization, distillation, or chromatography.
Quality control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
SLB736 undergoes various chemical reactions, including:
Oxidation: SLB736 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: SLB736 can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of SLB736.
Applications De Recherche Scientifique
SLB736 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of sphingosine 1-phosphate receptors.
Biology: Investigated for its role in modulating immune responses and inflammation.
Industry: Utilized in the development of new drugs targeting sphingosine 1-phosphate receptors.
Mécanisme D'action
SLB736 exerts its effects by selectively binding to and activating sphingosine 1-phosphate receptor 4. This activation leads to the modulation of various signaling pathways, including the inhibition of the Nod-like receptor family pyrin domain containing 3 inflammasome in hepatic macrophages . This mechanism is crucial for its potential therapeutic effects in preventing nonalcoholic steatohepatitis and fibrosis.
Comparaison Avec Des Composés Similaires
SLB736 is unique compared to other sphingosine 1-phosphate receptor agonists due to its selectivity for sphingosine 1-phosphate receptor 4. Similar compounds include:
FTY720: A non-selective sphingosine 1-phosphate receptor agonist used in the treatment of multiple sclerosis.
S1PR1 agonists: Compounds that selectively target sphingosine 1-phosphate receptor 1, involved in immune modulation.
S1PR2 antagonists: Compounds that inhibit sphingosine 1-phosphate receptor 2, studied for their role in liver diseases.
SLB736’s selectivity for sphingosine 1-phosphate receptor 4 makes it a valuable tool for studying the specific functions of this receptor and its potential therapeutic applications.
Propriétés
Formule moléculaire |
C17H35N4O2+ |
|---|---|
Poids moléculaire |
327.5 g/mol |
Nom IUPAC |
[4-(1-decyltriazol-4-yl)-1-hydroxy-2-(hydroxymethyl)butan-2-yl]azanium |
InChI |
InChI=1S/C17H34N4O2/c1-2-3-4-5-6-7-8-9-12-21-13-16(19-20-21)10-11-17(18,14-22)15-23/h13,22-23H,2-12,14-15,18H2,1H3/p+1 |
Clé InChI |
LTSWFNFQPMMTIG-UHFFFAOYSA-O |
SMILES canonique |
CCCCCCCCCCN1C=C(N=N1)CCC(CO)(CO)[NH3+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino}-5-[6-phenyl-4-(propan-2-ylamino)furo[2,3-d]pyrimidin-5-yl]phenyl)prop-2-enamide](/img/structure/B10856224.png)
![6-methyl-4-[(1R)-1-[7-[2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetyl]-2,7-diazaspiro[3.5]nonan-2-yl]-2,3-dihydro-1H-inden-5-yl]-1H-pyrimidin-2-one](/img/structure/B10856242.png)
![5-[6-[2-[[3-chloro-6-[(2S)-2,4-dimethylpiperazin-1-yl]-2-fluoropyridin-4-yl]amino]-2-oxoethyl]-2-oxo-1,6,8-triazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-4-yl]-3,4-difluoro-2-hydroxybenzamide](/img/structure/B10856262.png)


![2,4-Bis(3-methoxy-4-thiophen-2-ylcarbonyloxy-phenyl)-1,3-bis[[4-(2-methylpropanoylamino)phenyl]carbonylamino]cyclobutane-1,3-dicarboxylic acid](/img/structure/B10856288.png)
![(7S,10R)-11,17-dioxa-2,4,5,13,23-pentazapentacyclo[17.3.1.13,6.17,10.114,16]hexacosa-1(22),3,6(26),19(23),20-pentaen-12-one](/img/structure/B10856290.png)
![6-[6-[2-(2-hydroxyethoxy)ethoxy]-5-(oxan-4-ylamino)imidazo[4,5-b]pyridin-3-yl]pyridine-3-carbonitrile](/img/structure/B10856293.png)
![(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide](/img/structure/B10856294.png)


![[5-chloro-2-[(6-fluoro-1,3-benzodioxol-5-yl)amino]-1,3-thiazol-4-yl]-(2,3-dimethylpiperidin-1-yl)methanone](/img/structure/B10856316.png)

